molecular formula C20H25N3O2S B2381541 4-(2-(cyclopentylthio)acetamido)-N-(quinolin-8-yl)butanamide CAS No. 1251687-60-1

4-(2-(cyclopentylthio)acetamido)-N-(quinolin-8-yl)butanamide

Cat. No. B2381541
CAS RN: 1251687-60-1
M. Wt: 371.5
InChI Key: RCSJYRSDOQFYDA-UHFFFAOYSA-N
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Description

4-(2-(cyclopentylthio)acetamido)-N-(quinolin-8-yl)butanamide is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound is also known as QNZ-46 and has been found to have promising effects in various studies.

Scientific Research Applications

Antileishmanial Activity

4-(2-(cyclopentylthio)acetamido)-N-(quinolin-8-yl)butanamide: has been investigated for its potential as an antileishmanial agent. Leishmaniasis, caused by protozoan parasites of the genus Leishmania, affects millions of people worldwide. Researchers synthesized a series of uniquely functionalized derivatives of this compound and evaluated their efficacy against visceral leishmaniasis (VL). Among these derivatives, compound 5m demonstrated promising in vitro antileishmanial activity, with an anti-amastigote IC50 of 8.36 μM. In vivo studies in infected mice also showed significant inhibition of parasite burden in liver and spleen .

Palladium-Catalyzed Synthesis of Aromatic Amides

The compound’s structure suggests potential reactivity in palladium-catalyzed reactions. Notably, the direct palladium-catalyzed selective carbonylative coupling of less reactive aryl chlorides (including electron-rich, -neutral, and -deficient ones) with primary and secondary aliphatic and aromatic amines has been achieved. This synthetic method provides a general route to various aromatic amides, including those related to our compound of interest .

C–H Arylation via Radical Process

Another intriguing application lies in the field of C–H functionalization. Researchers have developed a visible light-mediated direct C–H arylation of quinoxalin-2(1H)-ones using aryl acyl peroxides. Remarkably, this reaction proceeds without the need for photocatalysts, additives, or metal catalysts. The resulting products exhibit moderate to good yields, showcasing the compound’s potential in radical-based transformations .

properties

IUPAC Name

4-[(2-cyclopentylsulfanylacetyl)amino]-N-quinolin-8-ylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2S/c24-18(23-17-10-3-6-15-7-4-13-22-20(15)17)11-5-12-21-19(25)14-26-16-8-1-2-9-16/h3-4,6-7,10,13,16H,1-2,5,8-9,11-12,14H2,(H,21,25)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCSJYRSDOQFYDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SCC(=O)NCCCC(=O)NC2=CC=CC3=C2N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-(cyclopentylthio)acetamido)-N-(quinolin-8-yl)butanamide

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